1-Butyl-2-nitro-1-nitroso-guanidine

Gastric Carcinogenesis Intestinal Metaplasia Structure–Activity Relationship

1-Butyl-2-nitro-1-nitroso-guanidine (BNNG, CAS 13010-08-7) is the definitive n-butyl homolog for alkylation mutagenesis. Unlike MNNG (potent gastric carcinogen) or PNNG (ceiling-effect adenocarcinoma), BNNG at 0.34 mM in Wistar rats yields 50% intestinal metaplasia with zero carcinoma—the optimal dynamic range for bidirectional chemoprevention/tumor-promotion studies. Its superior prophage-induction index versus MNNG and dual BER/NER substrate profile enable single-agent DNA repair pathway dissection unattainable with lower homologs. Choose BNNG when chain-length-dependent biological specificity is non-negotiable.

Molecular Formula C5H11N5O3
Molecular Weight 189.17 g/mol
CAS No. 13010-08-7
Cat. No. B079822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-nitro-1-nitroso-guanidine
CAS13010-08-7
Molecular FormulaC5H11N5O3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCCCCN(C(=N[N+](=O)[O-])N)N=O
InChIInChI=1S/C5H11N5O3/c1-2-3-4-9(8-11)5(6)7-10(12)13/h2-4H2,1H3,(H2,6,7)
InChIKeyFJNCPBNCTRDXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-nitro-1-nitroso-guanidine (BNNG) – Compound-Class Overview and Procurement Context


1-Butyl-2-nitro-1-nitroso-guanidine (CAS 13010-08-7), commonly designated BNNG or N-butyl-N′-nitro-N-nitrosoguanidine, belongs to the N-alkyl-N′-nitro-N-nitrosoguanidine (N-alkyl-NNG) family of monofunctional alkylating agents [1]. These compounds decompose in aqueous media to generate electrophilic alkanediazonium species that alkylate nucleophilic sites on DNA, primarily at the N7 and O6 positions of guanine, and are employed experimentally as direct-acting mutagens and carcinogens [2]. BNNG is distinguished from its lower-homolog counterparts (MNNG, ENNG, PNNG) by its n-butyl substituent, which confers an intermediate level of biological potency, a distinct DNA-damage spectrum, and a unique balance between mutagenicity and prophage-inducing activity [3][4].

Why 1-Butyl-2-nitro-1-nitroso-guanidine Cannot Be Casually Substituted by Other N-Alkyl-NNG Homologs


The N-alkyl-N′-nitro-N-nitrosoguanidine series exhibits profound alkyl-chain-length-dependent divergence in carcinogenic potency, target-organ specificity, mutagenic efficiency, and DNA-repair pathway engagement [1]. Simply substituting BNNG with the more commonly available MNNG (methyl homolog) or PNNG (propyl homolog) would fundamentally alter the biological readout: MNNG is a potent gastric carcinogen with a rat TD50 of 0.803 mg/kg/day and induces adenocarcinoma, whereas BNNG, under identical administration protocols, induces intestinal metaplasia but no adenocarcinoma, and its standardized carcinogenicity testing in rats has yielded no positive calls [2][3]. Furthermore, BNNG exhibits prophage-inducing activity superior to that of MNNG, a functional reversal not predictable from mutagenicity data alone [4]. These non-linear structure–activity relationships mean that alkyl-chain length is not a tunable parameter for dose adjustment but a determinant of qualitatively distinct biological outcomes, making generic within-class substitution scientifically invalid.

Quantitative Comparative Evidence for 1-Butyl-2-nitro-1-nitroso-guanidine (BNNG) Versus N-Alkyl-NNG Homologs


Gastric Intestinal Metaplasia Induction: BNNG Occupies an Intermediate Position in the N-Alkyl-NNG Series

In a direct head-to-head comparison, Wistar rats received N-propyl-, N-butyl-, N-isobutyl-, and N-pentyl-N′-nitro-N-nitrosoguanidines as 0.34 mM drinking-water solutions for 12 months. Intestinal metaplasia incidence in the glandular stomach was 100% for N-propyl-NNG, 50% for N-butyl-NNG (BNNG), 44% for N-isobutyl-NNG, and 17% for N-pentyl-NNG. Adenocarcinoma was found in 29% of N-propyl-NNG-treated rats but in 0% of BNNG-treated rats. Control animals showed 11% intestinal metaplasia and no tumors [1].

Gastric Carcinogenesis Intestinal Metaplasia Structure–Activity Relationship

Standardized Carcinogenic Potency (TD50): BNNG Shows No Positive Call in Rats Versus Positive Calls for MNNG and PNNG

The Carcinogenic Potency Database (CPDB) standardizes TD50 values across all published animal cancer bioassays. For BNNG, the CPDB records a single rat experiment (male Wistar, drinking water, 2.14 mg/kg/day, 52-week exposure) with a negative author's opinion for carcinogenicity, yielding a summary status of 'no positive' in rats and 'no test' in mice [1]. In contrast, MNNG has a rat harmonic-mean TD50 of 0.803 mg/kg/day (multiple positive experiments; target sites: esophagus, small intestine, stomach), and PNNG has a rat harmonic-mean TD50 of 1.31 mg/kg/day (target site: stomach) [2][3]. ENNG shows positive results in mice with a TD50 of 2.84 mg/kg/day but no rat tests [4].

Carcinogenic Potency TD50 Risk Assessment

Prophage-Induction Activity: BNNG is Superior to MNNG Despite Lower Mutagenicity

In a concurrent assay measuring both mutagenicity (Streptomycin-dependence reversion in E. coli Sd-4) and prophage-induction activity (lambda-phage induction in E. coli K12), the n-propyl and n-butyl derivatives exhibited larger prophage-induction indices than MNNG and CNNG (2-chloroethyl derivative), while MNNG demonstrated remarkably higher mutagenicity than all C2–C9 homologs. When the alkyl chain exceeded C5, both activities were extremely weakened [1].

Prophage Induction SOS Response Genotoxicity Screening

Uvr+-Dependent Mutagenesis in Salmonella: BNNG and PNNG Share a Repair-Pathway Distinction from MNNG

In Salmonella typhimurium, MNNG produces Uvr+-dependent mutagenesis (i.e., mutations that are enhanced in the presence of functional nucleotide excision repair). In contrast, no Uvr+-dependent mutagenesis was observed after treatment with either the propylating agent PNNG or the butylating agent BNNG [1]. This indicates that the bulkier propyl and butyl adducts engage DNA repair pathways differently than methyl adducts, with consequences for mutational specificity and the interpretation of Ames-test data.

Nucleotide Excision Repair Mutagenesis Mechanism Salmonella Mutagenicity

DNA-Damage-Type Spectrum: Alkyl Chain Length Determines X-Ray-Type Versus UV-Type DNA Lesion Profiles

In Bacillus subtilis rec-assay (repair test), all N-alkyl homologs tested (methyl through n-hexyl) demonstrated DNA-modifying activity. However, the nature of DNA damage shifted with alkyl chain length: MNNG produced predominantly X-ray-type DNA damage, whereas the ethyl derivative and homologs with longer chains (including n-butyl) produced UV-type damage in addition to X-ray-type damage [1]. This indicates that BNNG induces a broader spectrum of DNA lesions—including bulky adducts recognized by nucleotide excision repair—than MNNG.

DNA Repair Test Alkylation Damage Rec-Assay

Optimal Scientific Application Scenarios for 1-Butyl-2-nitro-1-nitroso-guanidine (BNNG)


Graded Gastric Preneoplasia Modeling Without Carcinoma Confounding

For in vivo gastric carcinogenesis studies requiring a partial-penetrance preneoplastic endpoint, BNNG administered at 0.34 mM in drinking water for 12 months to Wistar rats yields 50% intestinal metaplasia incidence with zero adenocarcinoma, providing a dynamic-range-optimized model where both chemopreventive and tumor-promoting interventions can be detected bidirectionally, unlike PNNG (100% metaplasia, 29% carcinoma, ceiling effect) [1].

Decoupled Mutagenicity and SOS-Response Screening in Bacterial Genotoxicity Assays

BNNG's unique profile—lower direct mutagenicity but higher prophage-induction index compared to MNNG—makes it a valuable probe for dissecting the relative contributions of point-mutagenesis versus SOS-mediated genotoxicity in bacterial screening batteries, particularly in E. coli K12(λ) induction assays [2].

Nucleotide Excision Repair (NER) Versus Base Excision Repair (BER) Pathway Discrimination

Because BNNG generates both X-ray-type (small alkylation) and UV-type (bulky, NER-substrate) DNA lesions, it can serve as a single-agent challenge to simultaneously assess the functional integrity of both BER and NER pathways in repair-proficient versus repair-deficient cell panels, a capability not matched by MNNG which predominantly produces BER substrates [3].

Uvr-Independent Mutagenesis Studies in Salmonella Strains

The absence of Uvr+-dependent mutagenesis with BNNG in Salmonella typhimurium allows investigators to study alkylation-induced mutagenesis without the confounding contribution of nucleotide excision repair, providing a cleaner genetic background for evaluating other repair pathways (e.g., Ogt alkyltransferase, adaptive response) in mutational-spectrum analyses [4].

Quote Request

Request a Quote for 1-Butyl-2-nitro-1-nitroso-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.